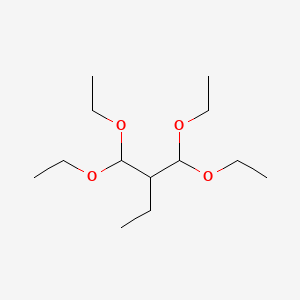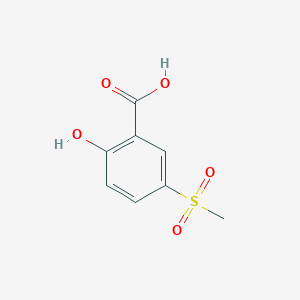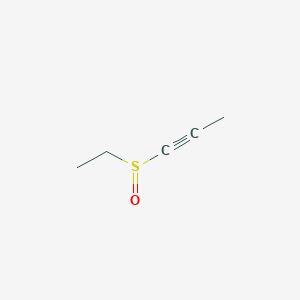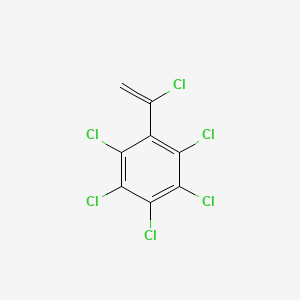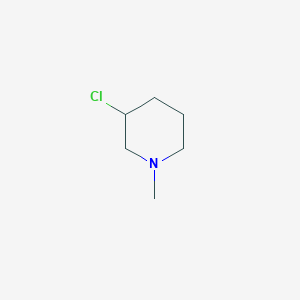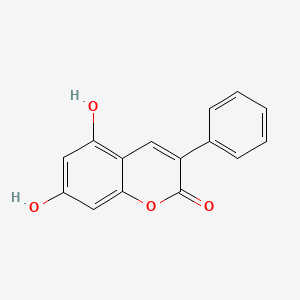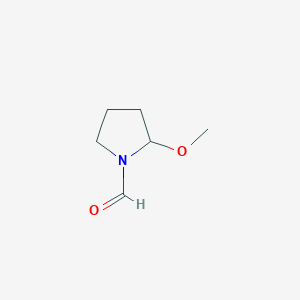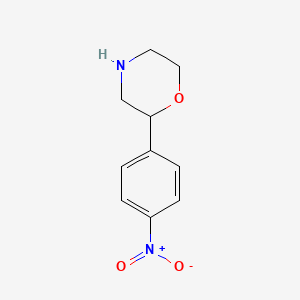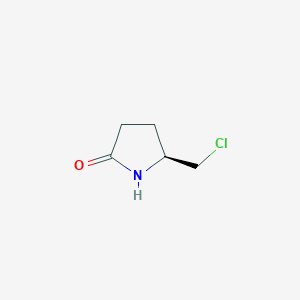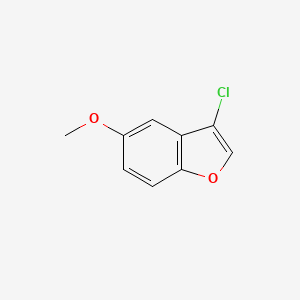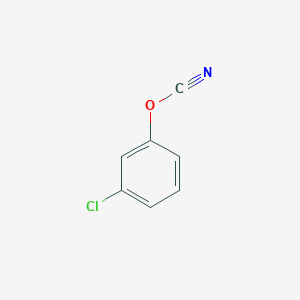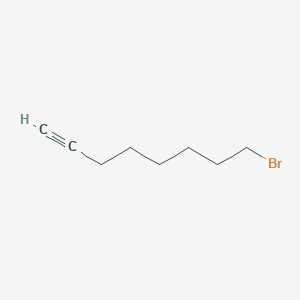
8-Bromooct-1-yne
概述
描述
8-Bromooct-1-yne is an organic compound with the molecular formula C8H13Br. It is characterized by the presence of both an alkyne group and a bromide group. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity.
作用机制
Target of Action
8-Bromooct-1-yne is a six-carbon reagent containing an alkyne group and a bromide group . The primary target of this compound is azide-bearing compounds or biomolecules . The alkyne group in the compound can react with these targets in Click Chemistry reactions .
Mode of Action
The mode of action of this compound involves its interaction with azide-bearing compounds or biomolecules through Click Chemistry reactions . These reactions occur under the catalyzation of copper . The specific changes resulting from this interaction depend on the nature of the azide-bearing compound or biomolecule involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s Click Chemistry reactions with azide-bearing compounds or biomolecules occur under the catalyzation of copper . Therefore, the presence and concentration of copper in the environment would likely influence the compound’s action. Additionally, the compound is stored in dry conditions at 2-8°C , suggesting that temperature and humidity could also impact its stability.
生化分析
Biochemical Properties
8-Bromooct-1-yne plays a significant role in biochemical reactions, particularly in the field of click chemistry. The alkyne group in this compound can react with azide-bearing compounds or biomolecules under the catalyzation of copper, forming stable triazole linkages . This reaction is highly specific and efficient, making this compound a valuable tool for labeling and modifying biomolecules. It interacts with enzymes such as copper(I) catalysts, which facilitate the click reaction, and can be used to tag proteins, nucleic acids, and other biomolecules for various biochemical studies .
Cellular Effects
This compound has been shown to influence cellular processes by modifying biomolecules within cells. The compound can be used to label and track proteins, allowing researchers to study protein localization, interactions, and dynamics within cells . Additionally, this compound can impact cell signaling pathways by modifying key signaling proteins, potentially altering gene expression and cellular metabolism. These modifications can provide insights into the roles of specific proteins in cellular functions and disease mechanisms .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The alkyne group in this compound reacts with azide groups on target biomolecules in the presence of copper(I) catalysts, forming stable triazole linkages . This covalent modification can alter the activity, localization, and interactions of the target biomolecules. For example, labeling a protein with this compound can change its binding affinity to other proteins or nucleic acids, thereby influencing cellular processes and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C, but can degrade over time if exposed to light, heat, or moisture . Long-term studies have shown that this compound can maintain its reactivity for several months under proper storage conditions. Its effectiveness in biochemical reactions may decrease over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound can be used to label and track biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as disrupting cellular functions and causing adverse reactions in tissues. Studies have shown that there is a threshold dose above which the compound’s toxicity increases significantly, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its reactivity with biomolecules. The compound can be metabolized by enzymes that catalyze the click chemistry reaction, such as copper(I) catalysts . Additionally, this compound can affect metabolic flux by modifying key enzymes and proteins involved in metabolic pathways. For example, labeling metabolic enzymes with this compound can alter their activity and interactions, potentially impacting overall metabolic processes and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, facilitating its localization to particular cellular compartments. These interactions can influence the compound’s distribution and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or proteins . These localizations can affect the activity and function of this compound, allowing researchers to study its effects in different cellular contexts. For example, targeting this compound to the nucleus can provide insights into its impact on gene expression and nuclear processes .
准备方法
Synthetic Routes and Reaction Conditions: 8-Bromooct-1-yne can be synthesized through various methods. One common approach involves the bromination of oct-1-yne. This reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination while minimizing the formation of by-products.
化学反应分析
Types of Reactions: 8-Bromooct-1-yne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as azides, in the presence of copper catalysts.
Cycloisomerization: This compound can undergo gold(I)-catalyzed cycloisomerization to form bromo-cyclopentene derivatives.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the substitution of the bromide group with azides.
Gold(I) Catalysts: Employed in cycloisomerization reactions to activate C(sp3)-H bonds.
Major Products:
Azide Derivatives: Formed through substitution reactions.
Bromo-Cyclopentene Derivatives: Produced via cycloisomerization reactions.
科学研究应用
8-Bromooct-1-yne has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
8-Bromo-1-octene: Similar in structure but contains an alkene group instead of an alkyne group.
1-Bromohept-1-yne: A shorter chain analogue with similar reactivity.
Uniqueness: 8-Bromooct-1-yne is unique due to its combination of an alkyne and bromide group, which allows it to participate in a variety of chemical reactions, including click chemistry and cycloisomerization .
属性
IUPAC Name |
8-bromooct-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGGUUBNZPZPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40455373 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81216-13-9 | |
| Record name | 8-bromo-1-octyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40455373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooct-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
